N-(1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C15H17N7O |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H17N7O/c23-14(19-11-4-5-12-13(8-11)17-9-16-12)15(6-2-1-3-7-15)22-10-18-20-21-22/h4-5,8-10H,1-3,6-7H2,(H,16,17)(H,19,23) |
InChI Key |
MIJCPZVVPQQXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)N=CN3)N4C=NN=N4 |
Origin of Product |
United States |
Biological Activity
N-(1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing available research findings, case studies, and a detailed analysis of its pharmacological properties.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities, and a tetrazole moiety that enhances its pharmacological profile. The presence of these two scaffolds suggests a potential for broad-spectrum activity against various diseases.
Chemical Structure
- Molecular Formula : C_{13}H_{15}N_{5}O
- Molecular Weight : 255.29 g/mol
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties . For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
| This compound | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies involving various cancer cell lines, such as HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma), demonstrated that derivatives of benzimidazole can inhibit cell proliferation effectively. The mechanism of action may involve the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay, this compound exhibited IC50 values in the low micromolar range against the tested cancer cell lines, indicating potent anticancer activity.
Anti-parasitic Activity
Recent studies have highlighted the anti-parasitic potential of benzimidazole derivatives against protozoan infections. For example, compounds with similar structures demonstrated significant activity against Trichinella spiralis, suggesting that this compound may also possess this property .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The benzimidazole nucleus is known for its ability to interact with various biological targets.
- The tetrazole group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Benzimidazole Core | Broad-spectrum antimicrobial activity |
| Tetrazole Moiety | Increased solubility and bioavailability |
| Cyclohexane Ring | Structural stability |
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including N-(1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, as effective anti-cancer agents. The compound has shown promising cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic activities of similar benzimidazole derivatives against five cancer cell lines (A549, MCF-7, C6, HepG2, and HeLa) using the MTT assay. The results indicated that modifications in the structure significantly influenced the cytotoxic potency of these compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6c | MCF-7 | 7.82 |
| 6i | HepG2 | 10.21 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Benzimidazole derivatives are known to exhibit such properties, which can be attributed to their ability to inhibit specific pathways involved in inflammation.
Research Findings
- Mechanism of Action : Studies suggest that benzimidazole-based compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism can be crucial for developing treatments for chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial activities.
Experimental Results
- In Vitro Studies : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities against various pathogens, indicating that this compound may also possess similar properties .
Protein Kinase Inhibition
Another notable application of this compound is its role as a protein kinase inhibitor. Protein kinases are critical in regulating various cellular processes, including cell growth and metabolism.
Insights from Molecular Modeling
- Structure-Activity Relationship : Molecular modeling studies have indicated that modifications to the benzimidazole and tetrazole moieties can enhance the inhibitory activity against specific protein kinases, making these compounds potential candidates for targeted cancer therapies .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated in various studies. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to numerous diseases.
Biological Evaluations
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Key Observations:
- The target compound lacks sulfur but includes a benzimidazole, which may enhance π-π stacking interactions in biological systems. The tetrazole group in the target compound replaces the hydrazine or cyano groups in benzodithiazines, likely improving metabolic resistance compared to hydrazine derivatives .
- Tetrazole-Containing Impurities (): Impurities such as (R)-2-[2-(1H-tetrazol-1-yl)acetamido]-... (Impurity d) share acetamide linkages with the target compound. These impurities may form during synthesis via incomplete cyclohexane substitution or hydrolysis. Their bicyclic thiazine structures differ significantly from the target’s benzimidazole-cyclohexane scaffold, suggesting divergent synthetic pathways and stability profiles .
Pharmacological Implications
- Benzimidazole vs. Benzodithiazine: Benzimidazoles are privileged structures in drug design, often targeting proton pumps or viral enzymes. Benzodithiazines () are less common but may exhibit unique activity due to sulfur’s electron-withdrawing effects. The target compound’s tetrazole could enhance binding to metal-dependent enzymes (e.g., angiotensin II receptors) .
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole moiety is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. Patent EP0511187A1 outlines a method using 1,2-diaminobenzene and cyclohexanecarbonyl chloride under acidic conditions:
Key parameters influencing yield include:
Table 1: Optimization of Benzimidazole Synthesis
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 70–100 | 85 | 78 |
| Solvent | EtOH, CH₃CN | EtOH | 82 |
| Reaction Time (h) | 6–24 | 12 | 75 |
Tetrazole Ring Formation
The tetrazole group is introduced via a [2+3] cycloaddition between nitriles and sodium azide. Source describes a modified Huisgen reaction using cyclohexanecarbonitrile and sodium azide in the presence of ammonium chloride:
Critical factors include:
Amide Coupling and Final Assembly
The final step involves coupling the benzimidazole and tetrazole intermediates via amide bond formation. Source reports using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane:
Table 2: Amide Coupling Optimization
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Coupling Agent | EDCl, DCC | EDCl | 85 |
| Solvent | DCM, DMF | DCM | 88 |
| Reaction Time (h) | 12–36 | 24 | 83 |
Reaction Optimization and Mechanistic Insights
Solvent Effects on N-Alkylation
Source compared acetonitrile and DMF for N-alkylation of benzimidazole precursors. Using 1.5 equivalents of DBU in acetonitrile at 60°C increased yields to 73%, whereas DMF led to side reactions (e.g., over-alkylation). Polar aprotic solvents stabilize transition states but require strict moisture control.
Catalytic Efficiency of Bases
-
DBU (1,8-Diazabicycloundec-7-ene) : Enhances nucleophilicity of benzimidazole nitrogen, achieving 70–75% yields.
-
K₂CO₃ : Less effective (55% yield) due to incomplete deprotonation.
Analytical Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide?
- Methodology : The synthesis typically involves multi-step protocols:
Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
Cyclohexanecarboxamide linkage : Coupling of the benzimidazole intermediate with a cyclohexanecarboxylic acid derivative using reagents like EDCI or HOBt.
Tetrazole introduction : Cyclization of nitrile precursors with sodium azide or via Huisgen 1,3-dipolar cycloaddition .
- Critical Considerations : Purity is ensured through column chromatography, with intermediates validated via TLC and melting point analysis .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch in benzimidazole at ~3400 cm⁻¹, C=O in amide at ~1650 cm⁻¹) .
- ¹H/¹³C NMR : Confirms proton environments (e.g., cyclohexane protons at δ 1.2–2.5 ppm, aromatic benzimidazole protons at δ 7.0–8.5 ppm) and carbon backbone .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 352.3) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., kinases, GPCRs). For example, cyclohexanecarboxamide derivatives show high affinity for glycogen synthase kinase-3β (GSK-3β) with binding energies < -9.0 kcal/mol .
- MD Simulations : NAMD or GROMACS evaluate stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond persistence .
Q. How can crystallographic data resolve conformational ambiguities in the cyclohexane ring?
- Methodology :
- Single-Crystal X-ray Diffraction : SHELX software refines structures, revealing chair/boat conformations of the cyclohexane ring. Example parameters:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Torsion Angles | ±55°–65° (C-N-C-O) |
- DFT Calculations : Gaussian09 optimizes geometries, comparing computed vs. experimental bond lengths (e.g., C-N: 1.33 Å vs. 1.35 Å) .
Q. What strategies address contradictions in spectroscopic vs. computational data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
